S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate
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Overview
Description
S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by its unique structure, which includes an octyl group, a diphenylcyclohexene moiety, and a carbothioate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the ester can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidative cleavage.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Oxidation: Carboxylic acid or other oxidized products depending on the reaction conditions.
Scientific Research Applications
S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane permeability and function .
Comparison with Similar Compounds
Similar Compounds
- S-butyl 3,4-diphenyl-3-cyclohexene-1-carbothioate
- S-octyl (E)-3-(4-methoxybenzylidene)dithiocarbazate
Uniqueness
S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate is unique due to its specific structural features, including the octyl group and the diphenylcyclohexene moiety
Properties
CAS No. |
62544-15-4 |
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Molecular Formula |
C27H34OS |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate |
InChI |
InChI=1S/C27H34OS/c1-2-3-4-5-6-13-20-29-27(28)24-18-19-25(22-14-9-7-10-15-22)26(21-24)23-16-11-8-12-17-23/h7-12,14-17,24H,2-6,13,18-21H2,1H3 |
InChI Key |
RGZFZFVXFGAQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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